Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, an aminomethyl substituent, and a bicyclic azabicyclo[2.1.1]hexane framework, contributing to its biological activity and chemical reactivity. The molecular formula of this compound is CHNO, with a molecular weight of 225.31 g/mol.
The information regarding tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been gathered from various chemical databases and literature that detail its synthesis, properties, and applications in scientific research.
This compound belongs to the class of bicyclic amines and is categorized under azabicyclic compounds, which are known for their diverse biological activities and utility in drug development.
The synthesis of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be achieved through several methods:
The synthetic routes may vary based on the availability of starting materials and desired purity levels. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields.
The molecular structure of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate features:
The compound's structural data can be represented using its SMILES notation: CC(C)(C)OC(=O)C1CC(N)C(C1)C
which illustrates the arrangement of atoms within the molecule .
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to optimize its pharmacological properties or for synthesizing related compounds with similar frameworks .
The mechanism of action for tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors:
Studies suggest that this compound may exhibit notable biological activities, including potential neuroprotective effects and interactions with neurotransmitter receptors .
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically exhibits:
Key chemical properties include:
Relevant data on melting point, boiling point, and solubility characteristics are essential for practical applications in laboratory settings .
Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several promising applications:
This detailed overview underscores the significance of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate within chemical research and pharmaceutical development, highlighting its multifaceted roles and potential applications across various scientific fields .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1